2,5-Dioxopyrrolidin-1-yl methyl isophthalate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a chemical compound with a unique structure that includes a pyrrolidine-2,5-dione moiety and an isophthalate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate typically involves the reaction of isophthalic acid derivatives with N-hydroxysuccinimide (NHS) under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the isophthalic acid and NHS .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl methyl isophthalate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed
Substitution Reactions: Formation of amides or esters depending on the nucleophile used.
Hydrolysis: Formation of isophthalic acid and NHS.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl methyl isophthalate has several applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules, including potential anticonvulsant agents.
Materials Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Bioconjugation: The NHS ester group allows for the conjugation of the compound to proteins, peptides, and other biomolecules for various biochemical applications.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate primarily involves the reactivity of the NHS ester group. This group can form stable amide bonds with primary amines, making it useful for bioconjugation and the synthesis of amide-linked compounds . The molecular targets and pathways involved depend on the specific application and the nature of the conjugated molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: This compound also contains an NHS ester group and is used in similar bioconjugation applications.
2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetamides: These compounds have a similar pyrrolidine-2,5-dione moiety and are studied for their anticonvulsant properties.
Properties
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-3-2-4-9(7-8)13(18)20-14-10(15)5-6-11(14)16/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFAEFHUHOYZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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